N-(4-aminophenyl)benzamide
Description
Contextual Significance within Benzamide (B126) Chemistry Research
The benzamide functional group is a crucial pharmacophore in drug discovery, and its derivatives are known for a wide array of biological activities. researchgate.netmdpi.com N-(4-aminophenyl)benzamide holds a significant position within this class of compounds due to its bifunctional nature. The presence of a primary amino group on the phenyl ring provides a reactive site for further chemical modifications, allowing for the creation of diverse libraries of compounds. researchgate.net This adaptability has made this compound a valuable scaffold for developing molecules with tailored properties for specific biological targets or material applications. ekb.egnih.gov
The structure allows for the exploration of structure-activity relationships (SAR) by modifying both the benzoyl and the aminophenyl portions of the molecule. nih.gov This has been instrumental in the rational design of new therapeutic agents and functional materials. The amide linkage provides a degree of rigidity and a specific spatial orientation to the molecule, which is often crucial for effective interaction with biological macromolecules or for achieving desired properties in polymers.
Historical Trajectories of Research on this compound and its Analogues
Early research involving N-phenylbenzamide structures laid the groundwork for understanding the fundamental chemistry of these compounds. A notable early investigation in 1985 described the synthesis and therapeutic efficacy of an analogue, 4-amino-N-(2'-aminophenyl)benzamide, which was found to be preferentially active in slowly growing tumors. rsc.orgresearchgate.net This study highlighted the potential of this class of compounds in cancer research.
A significant milestone in the research trajectory of this compound analogues came in 2009 with the description of SGI-1027, a complex derivative that incorporates the this compound core. nih.gov SGI-1027 was identified as a potent inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are implicated in cancer. nih.gov This discovery spurred a wave of research into designing and synthesizing new analogues of SGI-1027 based on the this compound scaffold to improve potency and selectivity. nih.gov
More recent research has continued to build on this foundation, with studies exploring the use of this compound derivatives as inhibitors for other enzyme families, such as histone deacetylases (HDACs) and various kinases involved in cell signaling pathways. frontiersin.orgresearchgate.net In parallel, the field of materials science has recognized the utility of this compound and its analogues as monomers for the synthesis of high-performance polyimides and other polymers with desirable thermal and mechanical properties. bohrium.com
Overview of Key Research Domains for this compound
The research applications of this compound and its derivatives are primarily concentrated in two major domains: medicinal chemistry and materials science.
In medicinal chemistry , this compound serves as a key structural motif for the development of various therapeutic agents. A significant body of research focuses on its use in oncology, particularly in the design of enzyme inhibitors. Derivatives of this compound have been extensively investigated as:
DNA Methyltransferase (DNMT) Inhibitors: As exemplified by the research surrounding SGI-1027, the this compound scaffold is crucial for creating molecules that can modulate epigenetic mechanisms in cancer cells. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Several studies have synthesized and evaluated this compound-based compounds for their ability to inhibit VEGFR-2. nih.gov
Histone Deacetylase (HDAC) Inhibitors: HDACs are another class of enzymes involved in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. The this compound core has been incorporated into novel HDAC inhibitors. frontiersin.orgresearchgate.net
In materials science , this compound and its diamine analogues are valuable monomers for the synthesis of advanced polymers, most notably polyimides . These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netacs.org By incorporating the this compound structure into the polymer backbone, researchers can fine-tune properties such as:
Glass Transition Temperature (Tg): This is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. bohrium.com
Thermal Decomposition Temperature: This indicates the thermal stability of the polymer before it starts to degrade. researchgate.net
Solubility and Processability: The structure of the monomer can influence the solubility of the resulting polyimide, which is important for its processing and application. bohrium.com
The following sections will delve deeper into the detailed research findings within these domains, supported by data tables summarizing key experimental results.
Detailed Research Findings
This compound Derivatives in Medicinal Chemistry
The versatility of the this compound scaffold has been exploited to develop a multitude of derivatives with potent inhibitory activity against various enzymes implicated in diseases like cancer. The following table summarizes the inhibitory concentrations (IC50) of selected this compound analogues against their respective target enzymes.
| Derivative Name/Identifier | Target Enzyme | IC50 (µM) | Reference |
| DNMT Inhibitors | |||
| SGI-1027 | DNMT1, 3A, 3B | - | nih.gov |
| Compound 12 | DNMT3A | Potent | nih.gov |
| Compound 16 | DNMT3A | Potent | nih.gov |
| Compound 31 | DNMT3A | 0.9 | nih.gov |
| Compound 32 | DNMT3A | Potent | nih.gov |
| VEGFR-2 Inhibitors | |||
| Compound 4b | VEGFR-2 | 0.136 | researchgate.net |
| Compound 4a | VEGFR-2 | 0.154 | researchgate.net |
| Compound 3 | VEGFR-2 | 0.160 | researchgate.net |
| Compound 4c | VEGFR-2 | 0.192 | researchgate.net |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 0.021 | nih.gov |
| HDAC Inhibitors | |||
| MS-275 (Entinostat) | HDACs | - | researchgate.net |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 0.0952 | frontiersin.org |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 0.2607 | frontiersin.org |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 0.2557 | frontiersin.org |
| Compound 7j | HDAC1-3 | Potent | nih.gov |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
This compound Analogues in Materials Science
In the realm of materials science, diamine analogues of this compound are crucial for synthesizing high-performance polyimides. The structure of the diamine monomer significantly influences the thermal properties of the resulting polymer. The table below presents the glass transition temperatures (Tg) and 5% weight loss temperatures (T5%) for a selection of polyimides derived from such diamines.
| Diamine Monomer | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Reference |
| 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) | BTDA (Chemical Imidization) | 311 | 457 | researchgate.net |
| 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) | BTDA (Thermal Imidization) | 333 | 525 | researchgate.net |
| 4-(4-aminophenoxy)-N-(4-aminophenyl)-1,8-naphthalimide | Various | 311-421 | 435-563 | rsc.org |
| 4-amino-N-(5-amino-benzimidazol-2-yl)-benzamide (6a) | BPDA | 353-379 | >400 | bohrium.com |
| 4,4'-bis(p-aminobenzamido)triphenylamine | Various | 296-355 | >500 | mdpi.com |
Tg indicates the temperature at which the polymer transitions from a rigid to a more flexible state. T5% is the temperature at which the polymer loses 5% of its mass due to thermal degradation, indicating its thermal stability.
Properties
CAS No. |
1586658-97-0 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for N 4 Aminophenyl Benzamide and Its Derivatives
Classical Synthetic Routes to N-(4-aminophenyl)benzamide
The traditional synthesis of this compound primarily relies on a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. These well-established methods are widely utilized due to their reliability and the ready availability of starting materials.
Amidation Reactions and Coupling Techniques
The formation of the central benzamide (B126) linkage is a critical step in the synthesis of this compound. A common and effective method involves the acylation of an aniline (B41778) derivative with a benzoyl derivative. One of the most frequently employed techniques is the reaction of a benzoyl chloride with an aminophenyl precursor. To synthesize this compound itself, 4-nitroaniline (B120555) is typically reacted with benzoyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov
Alternatively, the carboxylic acid can be activated in situ using a variety of coupling reagents. While not as common in classical, large-scale syntheses, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct amidation of benzoic acid with 4-nitroaniline. researchgate.net Another approach involves the use of thionyl chloride to convert the benzoic acid to the more reactive acyl chloride, which is then reacted with the aniline. researchgate.net
A summary of common coupling techniques is presented in the table below.
| Acylating Agent | Amine | Coupling Conditions | Reference |
| Benzoyl chloride | 4-Nitroaniline | Triethylamine, Dichloromethane (B109758) | researchgate.net |
| 4-Nitrobenzoyl chloride | Aniline derivatives | Dichloromethane | researchgate.net |
| Benzoic acid derivatives | 4-Aminobenzene-1-sulfonamide | EDCI, HOBt | researchgate.net |
| Benzoic acid | Aniline | TiCl4, Pyridine | nih.gov |
Reduction Strategies for Nitro Precursors
The final step in the classical synthesis of this compound is the reduction of the nitro group of the N-(4-nitrophenyl)benzamide intermediate to the corresponding amine. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups.
Catalytic hydrogenation is a widely used and efficient method for this reduction. researchgate.net Palladium on carbon (Pd/C) is a common catalyst, and the reaction is typically carried out under an atmosphere of hydrogen gas in a solvent such as ethanol (B145695) or methanol. researchgate.net This method is generally clean and provides high yields of the desired product. prepchem.com
For laboratory-scale syntheses, chemical reduction methods are also frequently employed. A classic method involves the use of a metal in an acidic medium, such as iron powder in the presence of acetic acid or ammonium (B1175870) chloride. nih.govchemicalbook.com Tin(II) chloride dihydrate in ethanol is another effective reagent for the reduction of aromatic nitro groups. researchgate.net
The following table summarizes various reduction strategies for nitro precursors.
| Nitro Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Reference |
| N-(4-nitrophenyl)benzamide derivatives | Pd/C, H₂ | Ethanol | 30 minutes | researchgate.net |
| 4-(1,1-Dimethylethyl)-N-(4-nitrophenyl)-benzamide | 10% Palladium on charcoal, H₂ | Not specified | Normal pressure, ambient temperature, 30 minutes | prepchem.com |
| N-(4-nitrophenyl)benzamide derivatives | Fe, Acetic Acid | Ethanol/Water | Reflux, 15 hours | nih.gov |
| 3-methyl-N-(4-nitrophenyl)benzamide | Iron powder, Ammonium chloride | Ethanol/Water | Reflux, 2 hours | chemicalbook.com |
| N-(4-nitrophenyl)benzamide derivatives | SnCl₂, 2H₂O | Ethanol | 70 °C | researchgate.net |
Modern Synthetic Innovations for this compound Analogues
While the classical routes remain valuable, the demand for novel this compound analogues with tailored properties has driven the development of more sophisticated and efficient synthetic strategies. These modern innovations often focus on convergent approaches and the incorporation of novel building blocks to rapidly generate libraries of diverse compounds.
Convergent Synthetic Methodologies
Convergent synthesis is a powerful strategy that involves the separate synthesis of key fragments of a target molecule, which are then coupled together in the final stages of the synthesis. nih.gov This approach is particularly advantageous for the synthesis of complex this compound analogues, as it allows for greater flexibility and efficiency in the preparation of a diverse range of derivatives. For instance, a library of substituted benzoyl chlorides can be prepared and subsequently reacted with a common aminophenyl intermediate, or vice versa. nih.gov This modular approach facilitates the rapid exploration of structure-activity relationships in drug discovery programs. nih.gov
Exploration of Novel Building Blocks
The functionalization of the this compound scaffold with novel building blocks is a key strategy for modulating its physicochemical and biological properties. csmres.co.uk This can involve the introduction of various substituents on either the benzoyl or the aminophenyl ring. For example, the synthesis of derivatives with heterocyclic moieties, such as quinolines or pyrimidines, has been explored for applications in medicinal chemistry. nih.govpasteur.fr The use of substituted anilines and benzoic acids as starting materials allows for the systematic variation of steric and electronic properties, which can have a profound impact on the final compound's characteristics. nih.gov The rational design and synthesis of these novel building blocks are crucial for the development of next-generation materials and therapeutics based on the this compound core. csmres.co.uk
Green Chemistry Principles in the Synthesis of this compound Scaffolds
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety. nih.govmsu.edu The synthesis of this compound and its derivatives can be evaluated and improved through the lens of these principles.
Key considerations include:
Atom Economy: The classical synthesis involving the use of thionyl chloride to form the acyl chloride has a lower atom economy due to the formation of sulfur dioxide and hydrogen chloride as byproducts. msu.edu Direct amidation methods, particularly those that are catalytic, offer a significant improvement in atom economy. walisongo.ac.id
Use of Safer Solvents and Reagents: The use of hazardous reagents like thionyl chloride and solvents such as dichloromethane can be replaced with greener alternatives. nih.gov For example, catalytic methods that can be performed in safer solvents or even in the absence of a solvent are highly desirable. jddhs.com
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. nih.gov Boric acid has been investigated as a mild and environmentally benign catalyst for the direct amidation of carboxylic acids and amines, offering a greener alternative to stoichiometric coupling reagents. researchgate.net Catalytic hydrogenation for nitro group reduction is also a greener alternative to the use of stoichiometric metal reductants, as it produces water as the only byproduct. jddhs.com
Waste Prevention: The ideal synthesis produces no waste. msu.edu By optimizing reaction conditions and utilizing catalytic methods, the formation of byproducts and the need for extensive purification can be minimized, thereby reducing waste generation. jddhs.com
The application of green chemistry principles not only leads to more environmentally friendly processes but can also result in more efficient and cost-effective syntheses of this compound and its derivatives. walisongo.ac.id
Derivatization Strategies for this compound Analogues
The versatility of the this compound core allows for extensive structural modifications to modulate its physicochemical and pharmacological properties. Key derivatization strategies target the amide linker, the peripheral phenyl rings, and the incorporation of complex heterocyclic systems.
The central amide bond is a critical structural element, and its modification represents a key strategy in analogue design. One significant modification is the reversal of the amide bond orientation. In studies of analogues like SGI-1027, which contains the this compound core, it was found that the orientation of this central amide linkage had minimal impact on the compound's biological activity. nih.gov
This finding allows for greater synthetic flexibility. The standard this compound structure is typically synthesized by coupling a benzoic acid derivative with p-phenylenediamine (B122844) or their synthetic equivalents. The "reversed" amide analogue, 4-amino-N-phenylbenzamide, is synthesized by reacting a 4-aminobenzoic acid derivative with an aniline. This strategic reversal enables the exploration of a wider chemical space by allowing different sets of building blocks to be utilized, thereby facilitating the synthesis of diverse compound libraries.
Altering the substitution patterns on the two phenyl rings of this compound is the most common derivatization strategy. The synthetic feasibility of these modifications is generally high, relying on well-established amide bond formation reactions.
A prevalent synthetic route involves the coupling of a substituted 4-nitrobenzoyl chloride with a substituted 4-nitroaniline, followed by the reduction of both nitro groups to primary amines. nih.gov A more direct and widely used approach involves the reaction between a substituted benzoyl chloride and a substituted aniline. nih.govresearchgate.net
The synthesis typically begins with the activation of a substituted benzoic acid to its corresponding acyl chloride, often using reagents like thionyl chloride (SOCl₂). researchgate.net This activated intermediate is then reacted with an appropriately substituted aniline in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), to yield the N-phenylbenzamide derivative. researchgate.net In cases where the final product requires a free amino group, a nitro-substituted precursor is often used. The nitro group serves as a masked amine and can be readily reduced in a final step using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂). nih.govresearchgate.netresearchgate.net This two-step sequence of amidation followed by reduction is a robust and versatile method for accessing a wide array of substituted this compound analogues. nih.govresearchgate.net
| Substitution Site | Example Substituents | Key Synthetic Steps | Reagents |
|---|---|---|---|
| Benzoyl Ring | -OCH₃, -Cl, -F, -OⁱPr | 1. Activation of substituted benzoic acid. 2. Amidation with an aniline derivative. | SOCl₂, EDC, DIC/HOBt |
| Aniline Ring | -Br, -Cl, -CH₃ | 1. Reaction of a benzoyl chloride with a substituted aniline. | Triethylamine, NaHCO₃ |
| Both Rings (using nitro precursors) | Various combinations | 1. Coupling of nitro-substituted benzoyl chloride and aniline. 2. Reduction of nitro groups. | Pd/C with H₂, SnCl₂, Fe/NH₄Cl |
The incorporation of heterocyclic rings into the this compound scaffold is a powerful strategy to enhance biological activity, improve selectivity, and modify physicochemical properties such as solubility. These heterocycles can be introduced as substituents on the existing phenyl rings or can replace one of the phenyl rings entirely.
Several synthetic methodologies are employed for this purpose:
Nucleophilic Aromatic Substitution: A common method involves the reaction of an amino group on the this compound core with an activated chloro-heterocycle. For instance, derivatives bearing quinoline, pyrimidine, and quinazoline (B50416) moieties have been synthesized by coupling the terminal amine of a precursor with 4-chloroquinoline, 2-chloropyrimidine, or 4-chloroquinazoline, respectively. nih.gov
Ring Formation from Precursors: Another strategy involves constructing the heterocyclic ring onto the benzamide scaffold. For example, bis(2-aminobenzimidazole) derivatives can be synthesized from a precursor containing an o-phenylenediamine (B120857) moiety. nih.gov
Coupling with Heterocyclic Building Blocks: The core structure can be built using heterocyclic starting materials from the outset. For instance, N-(pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazin-7-yl)benzamides have been synthesized from a N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide intermediate. This pyrazole-containing benzamide is then diazotized and coupled with active methylene (B1212753) compounds like malononitrile (B47326) to construct the fused triazine ring system.
| Incorporated Heterocycle | Synthetic Approach | Key Precursor/Reagent |
|---|---|---|
| Quinoline | Nucleophilic Aromatic Substitution | 4-chloroquinoline |
| Pyrimidine | Nucleophilic Aromatic Substitution | 2-chloropyrimidine |
| Quinazoline | Nucleophilic Aromatic Substitution | 4-chloroquinazoline |
| Benzimidazole | Ring Formation | o-phenylenediamine |
| Pyrazolotriazine | Ring Formation from Heterocyclic Precursor | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide |
These strategic approaches to derivatization underscore the synthetic tractability of the this compound scaffold, enabling the systematic exploration of its chemical space for the development of novel compounds with tailored biological functions.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of N-(4-aminophenyl)benzamide by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.
One-Dimensional NMR Studies (¹H, ¹³C)
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the two phenyl rings typically resonate in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the ring currents. The protons of the aminophenyl ring often appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. Similarly, the protons of the benzamide (B126) phenyl group show a more complex pattern of multiplets. The amine (-NH₂) and amide (-NH-) protons are also observable, with their chemical shifts being sensitive to the solvent, concentration, and temperature.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Amide (N-H) | ~10.0 | Singlet | - |
| Benzamide (ortho) | ~7.9 | Doublet | ~7-8 |
| Benzamide (meta, para) | ~7.4-7.6 | Multiplet | - |
| Aminophenyl (ortho to -NHCO) | ~7.5 | Doublet | ~8-9 |
| Aminophenyl (ortho to -NH₂) | ~6.7 | Doublet | ~8-9 |
| Amine (N-H₂) | ~3.7 | Broad Singlet | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum (around 165-170 ppm). The aromatic carbons resonate in the range of approximately 114 to 140 ppm. The carbon atoms attached to the nitrogen atoms (C-NH₂ and C-NHCO) show distinct chemical shifts influenced by the electronic effects of the nitrogen substituents.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~166 |
| Benzamide (C-CO) | ~135 |
| Benzamide (ortho) | ~128 |
| Benzamide (meta) | ~129 |
| Benzamide (para) | ~132 |
| Aminophenyl (C-NHCO) | ~129 |
| Aminophenyl (ortho to -NHCO) | ~122 |
| Aminophenyl (C-NH₂) | ~145 |
| Aminophenyl (ortho to -NH₂) | ~115 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Analysis
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms within the this compound molecule.
COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on both the benzamide and aminophenyl rings, confirming their substitution patterns.
HSQC: The ¹H-¹³C HSQC spectrum identifies direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, each aromatic proton signal would show a cross-peak with the signal of the carbon atom it is directly bonded to.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₁₃H₁₂N₂O) is 212.09496 Da. HRMS can confirm this with high precision, typically within a few parts per million (ppm), which is crucial for confirming the identity of a synthesized compound.
Interactive Data Table: HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 213.10224 |
| [M+Na]⁺ | 235.08419 |
| [M-H]⁻ | 211.08771 |
Mass Spectrometry for Reaction Monitoring in Research Synthesis
Mass spectrometry is a valuable tool for monitoring the progress of chemical reactions in real-time. In a typical synthesis of this compound, which could involve the acylation of p-phenylenediamine (B122844) with benzoyl chloride, MS can be used to track the consumption of reactants and the formation of the product. By analyzing small aliquots of the reaction mixture over time, researchers can observe the decrease in the intensity of the ion signals corresponding to the starting materials and the concurrent increase in the signal for the this compound product (m/z 213 for [M+H]⁺). This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band around 1650 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl rings would be expected to produce intense Raman bands. The C=O stretching vibration is also Raman active.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Amide (-NH-) | N-H Stretch | 3200-3400 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Amide (C=O) | C=O Stretch | ~1650 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
Analysis of Characteristic Functional Group Vibrations
Theoretical calculations, typically using Density Functional Theory (DFT) methods, are instrumental in assigning the observed vibrational bands to specific atomic motions within the molecule. researchgate.netresearchgate.netnih.gov For instance, in a study of the similar molecule N-((4-aminophenyl)sulfonyl)benzamide, DFT calculations were used to compute the vibrational frequencies and their potential energy distribution (PED), which details the contribution of individual bonds and angles to each vibration. researchgate.net
Key vibrational modes expected for this compound include:
N-H Stretching: The amino (-NH2) and amide (N-H) groups give rise to stretching vibrations typically observed in the 3500-3300 cm⁻¹ region. nih.gov The amino group is expected to show both symmetric and asymmetric stretching modes.
C=O Stretching: The amide carbonyl (C=O) group exhibits a strong, characteristic stretching vibration, usually in the range of 1725-1640 cm⁻¹. researchgate.net Its precise position can be influenced by intermolecular hydrogen bonding. nih.gov In a dimeric form of benznidazole, the calculated C=O stretching frequency showed a redshift compared to the monomer, indicating the effect of hydrogen bonding. nih.gov
Aromatic C-H Stretching: The C-H stretching vibrations of the two phenyl rings typically appear in the 3100-3000 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibrations of the C-N bonds in the amide linkage and the bond between the phenyl ring and the amino group are expected in the 1300-1000 cm⁻¹ region. researchgate.net
Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 |
| Amide (-NH-) | N-H Stretching | 3500 - 3300 |
| Carbonyl (C=O) | C=O Stretching | 1725 - 1640 |
| Aromatic Rings | C-H Stretching | 3100 - 3000 |
| Amide/Amine | C-N Stretching | 1300 - 1000 |
Conformational Analysis using Vibrational Spectroscopy
The flexibility of the this compound molecule arises from the potential for rotation around the C-N amide bond and the C-C bonds connecting the rings to the amide group. This rotation leads to different conformers, and vibrational spectroscopy, in conjunction with theoretical calculations, can be used to identify the most stable conformation. nih.govnih.gov
The most stable conformer is determined by scanning the potential energy surface (PES) of the molecule. nih.govscispace.com This involves systematically changing specific dihedral angles and calculating the molecule's energy at each step. The conformation with the lowest energy is the most stable. nih.gov For example, a study on a substituted benzamide derivative involved rotating torsional angles from 0° to 360° in steps to identify ten possible conformers, with one being the most stable. nih.gov The rotational barriers between different conformers can also be estimated from these calculations. nih.govnih.govbiomedres.us
Vibrational spectra are sensitive to the molecular conformation. Theoretical calculations of the vibrational frequencies for different conformers can be compared with experimental FT-IR and Raman spectra. A good match between the calculated and experimental spectra for a particular conformer provides evidence for its presence. nih.gov Intramolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing certain conformations, and these interactions can be detected through shifts in the vibrational frequencies of the involved functional groups. nih.gov
X-ray Crystallography of this compound Derivatives
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound was not found in the surveyed literature, numerous studies on its derivatives provide valuable insights into the expected structural parameters. nih.govresearchgate.net
For instance, the crystal structure of N-(4-chlorophenyl)benzamide, a closely related derivative, was determined to be in the triclinic crystal system with the space group P-1. nih.gov Another derivative, 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, crystallizes in the orthorhombic system with the space group P21212. researchgate.net These studies provide detailed information on bond lengths, bond angles, and dihedral angles within the molecules.
The following table presents crystallographic data for two derivatives of this compound to illustrate the type of information obtained from single-crystal X-ray diffraction.
| Compound | N-(4-chlorophenyl)benzamide nih.gov | 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate researchgate.net |
| Formula | C₁₃H₁₀ClNO | C₁₄H₁₆N₄O₃ |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | P21212 |
| a (Å) | 5.3789 (1) | 8.0968 (7) |
| b (Å) | 7.8501 (2) | 16.6829 (17) |
| c (Å) | 13.6318 (4) | 5.3097 (5) |
| α (°) | 106.509 (2) | 90 |
| β (°) | 98.380 (2) | 90 |
| γ (°) | 90.631 (2) | 90 |
| Volume (ų) | 545.15 (2) | 717.22 (12) |
| Z | 2 | 2 |
Analysis of Intermolecular Interactions and Packing Arrangements
In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions, which dictate their crystal packing. The most prominent of these are hydrogen bonds and π-π stacking interactions. semanticscholar.org
Hydrogen Bonding: The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). Consequently, N-H···O hydrogen bonds are a recurring motif in the crystal structures of benzamides. nih.govsemanticscholar.org These interactions often lead to the formation of one-dimensional chains or dimeric structures. nih.gov The amino group (-NH2) provides additional hydrogen bond donors, allowing for more complex, three-dimensional hydrogen-bonded networks. researchgate.net
The interplay between hydrogen bonding and π-π stacking determines the final supramolecular assembly of the molecules in the crystal. nih.gov
UV-Visible Spectroscopy for Electronic Structure Insights
Determination of Electronic Transitions and Absorption Maxima
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For this compound, the principal electronic transitions are expected to be π → π* and n → π* transitions. scirp.orgresearchgate.net
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically intense and are associated with the conjugated π systems of the phenyl rings and the amide group.
n → π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.
While a specific UV-Visible spectrum for this compound was not found, the spectrum of the closely related 4-aminobenzamide (B1265587) is available in the NIST WebBook and shows a strong absorption maximum around 285 nm. nist.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which aids in the assignment of the observed absorption bands. scirp.orgresearchgate.netnih.gov
The absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.netbiointerfaceresearch.comekb.eg Generally, π → π* transitions experience a bathochromic (red) shift in more polar solvents, while n → π* transitions undergo a hypsochromic (blue) shift.
The following table summarizes the expected electronic transitions for this compound.
| Transition Type | Description | Expected Wavelength Region |
| π → π | Electron excitation from π bonding to π antibonding orbital | Shorter wavelength (higher energy), high intensity |
| n → π | Electron excitation from non-bonding orbital to π antibonding orbital | Longer wavelength (lower energy), low intensity |
Solvent Effects on Electronic Spectra
A comprehensive review of published scientific literature did not yield specific experimental data regarding the solvent effects on the electronic spectra of this compound. Studies detailing the solvatochromic behavior, including shifts in absorption and emission maxima in a range of solvents with varying polarities, are not available for this specific compound.
Consequently, the creation of data tables and a detailed analysis of research findings on the impact of solvent properties on the electronic transitions of this compound cannot be provided at this time. The scientific community has yet to publish research focusing on the photophysical properties of this molecule in different solvent environments.
Computational and Theoretical Investigations of N 4 Aminophenyl Benzamide
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the intrinsic properties of N-(4-aminophenyl)benzamide. These ab initio approaches solve the Schrödinger equation for the molecule, providing detailed insights into its geometry, electronic structure, and spectroscopic characteristics. nih.govnanosciart.com DFT, which includes electron correlation effects, often offers a good balance of accuracy and computational cost for molecular systems. nanosciart.com Hybrid functionals like B3LYP are widely used for their reliability in predicting various molecular properties. nanosciart.comdergipark.org.tr
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its shape.
Conformational analysis explores the different spatial orientations (conformers) of the molecule that arise from rotation around single bonds, such as the Ar-CO or Ar-NH bonds. scispace.comnih.gov Studies on related benzamide (B126) structures reveal that intramolecular hydrogen bonding can significantly influence conformational preferences. scispace.com For instance, in substituted benzamides, pseudo-five- or six-membered hydrogen-bonded rings can form, restricting rotation and favoring specific planar or non-planar arrangements. scispace.comnih.gov In the case of this compound, the key dihedral angles are between the amide linkage and the two phenyl rings. DFT calculations can predict these angles, revealing whether the molecule adopts a planar or twisted conformation. researchgate.net The planarity of the molecule can have significant implications for its crystal packing and its ability to fit into a biological receptor.
Table 1: Predicted Geometrical Parameters for a Benzamide Core Structure (Illustrative) Note: These are typical values for benzamide-like structures and may vary slightly for the specific title compound.
| Parameter | Bond | Typical Calculated Value (DFT) |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-N (amide) | ~1.38 Å |
| Bond Length | C-C (phenyl) | ~1.39 - 1.41 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-N-H | ~120° |
| Dihedral Angle | Phenyl Ring 1 - Amide Plane | Varies (e.g., 20-40°) |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.govresearchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govnih.govresearchgate.net
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, indicating that charge transfer can easily occur within the molecule. nih.gov For this compound, DFT calculations can map the electron density distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized over the π-conjugated system of the phenyl rings and the amide bridge. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing carbonyl group (C=O) significantly influences the energies and distribution of these orbitals. chemrxiv.org
Table 2: Illustrative Frontier Orbital Energies for a Benzamide Derivative
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.34 eV | Electron Donating Capability |
| ELUMO | -2.90 eV | Electron Accepting Capability |
Quantum chemical calculations can accurately predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. nih.gov
Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. nih.govresearchgate.netresearchgate.net By calculating the harmonic vibrational frequencies using DFT, each peak in the spectrum can be assigned to a specific molecular motion, such as C=O stretching, N-H bending, or C-C ring vibrations. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is used to quantify the contribution of different internal coordinates to each vibrational mode. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals, primarily the HOMO → LUMO transition. The results include the absorption wavelength (λmax), excitation energy, and oscillator strength, which corresponds to the intensity of the absorption band. researchgate.net This analysis helps understand the intramolecular charge transfer characteristics of the molecule upon electronic excitation. chemrxiv.org
Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch (amine) | ~3450 | ~3460 | Asymmetric stretching of -NH₂ |
| N-H Stretch (amide) | ~3300 | ~3310 | Stretching of amide N-H |
| C=O Stretch | ~1685 | ~1690 | Stretching of carbonyl group |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are fundamental in drug discovery for predicting binding modes and affinities. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. ajol.info
For benzamide derivatives, docking studies have been performed against various protein targets, including protein kinases and histone deacetylases (HDACs). nih.govnih.govnih.gov The analysis of the resulting docking poses reveals key molecular interactions responsible for binding. These interactions commonly include:
Hydrogen Bonds: The amide group and the free amino group of this compound are potent hydrogen bond donors and acceptors, often interacting with polar amino acid residues like serine, histidine, aspartic acid, and glutamic acid in the protein's active site. ajol.infonih.gov
Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic interactions, such as π-π stacking or π-alkyl interactions, with aromatic (e.g., phenylalanine, tyrosine) or aliphatic (e.g., leucine, valine) residues. ajol.infonih.gov
While docking provides a static picture of the interaction, more advanced methods are needed to accurately estimate the binding affinity. Binding energy calculations quantify the strength of the ligand-protein interaction.
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used. nih.govnih.gov These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. nih.gov The total binding free energy can be decomposed into contributions from different energy terms, such as van der Waals energy, electrostatic energy, and solvation energy. nih.gov This allows for a detailed understanding of the driving forces behind ligand binding. For example, calculations can reveal whether binding is driven primarily by electrostatic interactions or hydrophobic effects. nih.gov Such insights are crucial for understanding the mechanism of action and for the rational design of more potent analogues. nih.gov
Table 4: Example of a Ligand-Protein Interaction Profile from a Docking Study
| Interaction Type | Ligand Group Involved | Protein Residue Involved | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | GLY 154 | 2.1 |
| Hydrogen Bond | Amine -NH₂ | HIS 145 | 2.9 |
| π-π Stacking | Phenyl Ring | PHE 210 | 4.5 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a framework to correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, QSAR and cheminformatics have been instrumental in developing predictive models for their biological activities, particularly as enzyme inhibitors.
Predictive models for the biological activity of this compound derivatives have been successfully developed, primarily focusing on their role as inhibitors of enzymes like Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs).
One notable study focused on a series of 48 aminophenyl benzamide derivatives as HDAC inhibitors, developing a robust five-point pharmacophore model. researchgate.net This model, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, was used to create a predictive 3D-QSAR model. researchgate.net The resulting model demonstrated excellent correlation (r² = 0.99) and high statistical significance (F = 631.80), indicating its strong predictive power for the HDAC inhibitory activity of these compounds. nih.gov
Another area of investigation has been the development of this compound analogues as inhibitors of DNA methylation. nih.gov Molecular modeling studies, based on the crystal structure of Haemophilus haemolyticus cytosine-5 DNA methyltransferase, guided the design and synthesis of 25 derivatives. nih.gov The subsequent biological evaluation of these compounds led to the identification of structure-activity relationships, revealing that factors such as the nature and size of aromatic substituents significantly influence their inhibitory activity. nih.gov
These predictive models serve as a valuable guide for the rational design of new this compound derivatives with enhanced biological potency. The insights gained from these models help in prioritizing synthetic efforts towards compounds with a higher probability of being active.
The development of predictive QSAR models relies on the use of molecular descriptors and robust statistical analysis to establish a quantitative relationship between a molecule's properties and its biological activity.
In the study of N-(2-aminophenyl)benzamide derivatives as Histone Deacetylase 2 (HDAC2) inhibitors, a variety of molecular descriptors were found to be crucial for their biological activity. sphinxsai.com These descriptors include:
Log of the partition coefficient (LogP): A measure of the molecule's hydrophobicity.
Molecular weight (MW): The mass of the molecule.
Number of hydrogen-bond acceptors (H-bond acceptor): Important for intermolecular interactions.
Sum of atomic polarizabilities (Apol): Relates to the molecule's ability to be polarized by an electric field.
Number of rotatable bonds (Rotlbonds): A measure of molecular flexibility. sphinxsai.com
The following table summarizes the key molecular descriptors and their role in the biological activity of N-(2-aminophenyl)benzamide derivatives as HDAC2 inhibitors.
| Descriptor | Description | Role in Biological Activity |
| LogP | Log of the partition coefficient | Influences the compound's ability to cross cell membranes. |
| MW | Molecular weight | Can affect binding affinity and pharmacokinetics. |
| H-bond acceptor | Number of hydrogen-bond acceptors | Crucial for interactions with the target enzyme's active site. |
| Apol | Sum of atomic polarizabilities | Affects non-covalent interactions with the biological target. |
| Rotlbonds | Number of rotatable bonds | Impacts the conformational flexibility and binding to the receptor. |
Statistical methods such as Partial Least Squares (PLS), Genetic Function Approximation (GFA), and Genetic Partial Least Squares (G/PLS) were employed to build the QSAR models. sphinxsai.com The GFA method, in particular, yielded a model with a good correlation coefficient (r² = 0.794) and cross-validated coefficient (r²cv = 0.634), indicating its predictive capability. sphinxsai.com For 3D-QSAR, Molecular Field Analysis (MFA) was used, resulting in a highly predictive model with an r² value of 0.927 and a cross-validated r²cv of 0.815. sphinxsai.com
These statistical analyses underscore the importance of specific physicochemical and structural properties in determining the inhibitory potency of this compound derivatives.
Reactivity and Stability Predictions
Computational methods are also employed to predict the reactivity and stability of this compound. Techniques like Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis provide detailed electronic structure information.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, one would expect to see negative potential around the carbonyl oxygen and the nitrogen atoms of the amino and amide groups, making these sites susceptible to electrophilic interactions. The hydrogen atoms of the amino group and the amide N-H would exhibit positive potential, indicating their role as potential hydrogen bond donors and sites for nucleophilic interaction. The aromatic rings would also show regions of varying potential, influencing their reactivity in electrophilic aromatic substitution reactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which is a key factor in stabilizing the molecule. rsc.org The strength of these interactions can be quantified by the second-order perturbation energy, E(2). aimspress.com
A key aspect of NBO analysis is the study of charge transfer between different parts of the molecule. aimspress.com For this compound, this would involve analyzing the electron delocalization from the amino group and the benzamide moiety into the aromatic rings. This delocalization is crucial for understanding the molecule's electronic properties and reactivity. The analysis can also provide insights into the nature of the amide bond and the planarity of the molecule.
Exploration of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net Computational studies can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). researchgate.net
While direct computational studies on the NLO properties of this compound were not found in the provided search results, research on structurally related molecules, such as 2-(4-aminophenyl) Quinoline, provides valuable insights. researchgate.net These studies have shown that molecules with donor-acceptor functionalities and extended π-conjugated systems can exhibit large hyperpolarizabilities. researchgate.net
This compound possesses both an electron-donating amino group and an electron-withdrawing benzamide group connected through a phenyl ring, which is a classic donor-π-acceptor architecture. This structural feature suggests that it could have significant NLO properties. Computational calculations at the Density Functional Theory (DFT) level could be employed to determine its polarizability and hyperpolarizability values. A small HOMO-LUMO energy gap is also often indicative of a higher NLO response. nih.gov
The exploration of NLO properties in this compound and its derivatives could open up new avenues for their application in advanced materials and technologies.
Biological Activity and Mechanistic Elucidation Preclinical Research
Enzyme Inhibition and Modulation Mechanisms
Preclinical studies have primarily identified N-(4-aminophenyl)benzamide analogues as potent modulators of epigenetic enzymes, which are crucial for regulating gene expression without altering the DNA sequence.
A significant area of research has been the development of this compound analogues as inhibitors of DNA methyltransferases (DNMTs). nih.govacs.org DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process that typically silences gene expression when it occurs in promoter regions. nih.gov
Research into quinoline-based analogues of SGI-1027, a known DNMT inhibitor, led to the synthesis of derivatives built upon a 4-amino-N-(4-aminophenyl)benzamide scaffold. nih.gov SGI-1027 itself is a potent inhibitor of DNMT1, DNMT3A, and DNMT3B, with IC50 values of 12.5 µM, 8 µM, and 7.5 µM, respectively. medchemexpress.comglpbio.com It is understood to compete with the S-adenosylmethionine (Ado-Met) cofactor in the methylation reaction. nih.govresearchgate.net
In a study focused on creating new derivatives, 25 compounds were synthesized. nih.gov Among these, four analogues—designated as compounds 12, 16, 31, and 32—demonstrated inhibitory activity comparable to the parent compound, SGI-1027. nih.gov Further investigation revealed that these specific analogues were more potent against human DNMT3A than DNMT1. nih.gov The biological consequence of this inhibition was confirmed in leukemia KG-1 cells, where the compounds induced the re-expression of a reporter gene that had been silenced by methylation of its cytomegalovirus (CMV) promoter. nih.govmdpi.com
| Compound | Core Scaffold | Observed DNMT Activity | Cellular Effect |
|---|---|---|---|
| SGI-1027 | Quinoline-based N-phenylbenzamide | Potent inhibitor of DNMT1, DNMT3A, and DNMT3B nih.govmedchemexpress.com | Induces degradation of DNMT1; reactivates tumor suppressor genes nih.gov |
| Analogues 12, 16, 31, 32 | 4-amino-N-(4-aminophenyl)benzamide | Activity comparable to SGI-1027; more potent against DNMT3A than DNMT1 nih.gov | Induced re-expression of methylated reporter gene in KG-1 cells nih.gov |
While the this compound scaffold has been primarily linked to DNMT inhibition, the broader benzamide (B126) class of compounds includes potent histone deacetylase (HDAC) inhibitors. However, research has shown that HDAC inhibition is a characteristic more strongly associated with N-(2-aminophenyl)benzamide isomers, such as Entinostat (MS-275). For the this compound structure specifically, HDAC inhibition has not been identified as a primary mechanism of action in available preclinical research.
Topoisomerase II is an essential enzyme involved in managing DNA tangles and supercoils, particularly during replication and transcription. Inhibitors of this enzyme are a well-established class of therapeutic agents. However, based on current preclinical data, direct interference with Topoisomerase II has not been reported as a significant mechanism for this compound or its closely related analogues.
Beyond epigenetic enzymes, research into other potential targets is limited. There is no substantial evidence from preclinical studies to suggest that this compound derivatives target other major enzyme families as a primary mechanism of action.
Cellular Pathway Modulation in Preclinical Models
The inhibition of DNMTs by this compound analogues directly impacts cellular pathways by altering the expression of genes previously silenced by DNA methylation.
The primary mechanism of this compound derivatives—DNMT inhibition—directly leads to the regulation of gene expression. By preventing or reversing DNA hypermethylation at promoter regions, these compounds can reactivate the transcription of silenced genes. nih.gov
Preclinical studies on the parent compound SGI-1027 demonstrated its ability to cause the re-expression of key tumor suppressor genes that are frequently silenced in cancer, including p16, MLH1, and TIMP3, in colon cancer cell lines. axonmedchem.com This reactivation is a direct result of the demethylation of their respective promoter regions. Furthermore, a newer analogue, MC3353, also induced the expression of a reporter gene under the control of a methylated CMV promoter in KG-1 leukemia cells. nih.govresearchgate.net
The impact of DNMT inhibitors extends to the regulation of homeobox genes, a family of transcription factors crucial for embryonic development and cellular differentiation that are often dysregulated in cancer. nih.govnih.gov While direct studies linking SGI-1027 or its 4-amino-N-(4-aminophenyl)benzamide analogues to specific homeobox genes are not extensively detailed, the mechanism of DNMT inhibition is known to affect these genes. nih.govnih.gov For instance, treatment of cancer cells with DNMT inhibitors can lead to the upregulation of certain homeobox gene families, such as the Rhox family in murine models and the HOX gene family in human cells. nih.govplos.org It has been observed that the overexpression of many homeobox genes in some tumors correlates with gene body hypomethylation, a process that can be influenced by DNMT inhibitors. nih.govmdpi.com
Apoptosis Induction in Cellular Models
N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway. nih.gov Studies using declopramide (B1670142), a structural analogue, demonstrated that at certain concentrations, it triggers the release of cytochrome c into the cytosol, leading to the activation of caspase-9 in both mouse pre-B cells and human promyelocytic cancer cells (HL60). nih.gov The process of apoptosis was significantly inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor, underscoring the central role of the caspase cascade. nih.gov
Further mechanistic insights reveal that the overexpression of the anti-apoptotic protein Bcl-2 can inhibit this declopramide-induced apoptosis. nih.gov In some cellular models, the pro-apoptotic mechanism is supported by the upregulation of the Bax protein and the suppression of Bcl-2. researchgate.net This modulation of key apoptosis-regulating proteins, coupled with the activation of caspase-3, confirms the engagement of the intrinsic apoptotic pathway. researchgate.net Research has also shown that benzamide can induce nuclear fragmentation and nucleosomal ladders in K562 leukemia cells, which are hallmark features of apoptosis. researchgate.net The apoptotic mechanisms appear to be independent of p53 activation, as the effects are observed in p53-deficient cell lines like HL60. nih.gov
Cell Proliferation Inhibition in in vitro Systems
Derivatives of this compound have demonstrated potent antiproliferative activity across various cancer cell lines. For instance, certain benzamide derivatives exhibit significant cytotoxicity against breast cancer (MDA-MB-231), colon cancer (HCT116), and liver cancer (HepG2) cells, with IC₅₀ values in the low micromolar range. researchgate.net The inhibitory action is often linked to the disruption of the cell cycle. Mechanistic studies have revealed that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govresearchgate.net This cell cycle blockade occurs prior to the onset of apoptosis and is observed even in the presence of caspase inhibitors, suggesting it is an independent, upstream event. nih.gov
The antiproliferative effects of some analogues are attributed to the inhibition of specific enzymes crucial for cell growth, such as DNA methyltransferases (DNMTs). nih.gov Compounds designed as analogues of SGI-1027, a known DNMT inhibitor, showed cytotoxicity against leukemia KG-1 cells comparable to the parent compound. nih.gov Similarly, other derivatives have shown inhibitory activity against various protein kinases, which are key regulators of cell proliferation. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Benzamide Derivatives
| Compound Type | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(4-aminophenyl)-substituted benzamide (Compound 7) | MDA-MB-231 (Breast Cancer) | 5.69 µM | researchgate.net |
| 4-phenylthiazole analog (Compound 27) | HepG2 (Liver Cancer) | 0.62 µM | researchgate.net |
| This compound analogue of SGI-1027 | KG-1 (Leukemia) | Micromolar range | nih.gov |
| 4-Methylbenzamide derivative (Compound 7) | K562 (Leukemia) | Comparable to Sorafenib | nih.gov |
| 4-Methylbenzamide derivative (Compound 10) | MCF-7 (Breast Cancer) | Comparable to Sorafenib | nih.gov |
Receptor Binding and Activation Studies
The biological effects of this compound derivatives are often mediated by their interaction with specific molecular targets. A significant body of research points to the inhibition of protein kinases. For example, one derivative demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis, with an IC₅₀ value of 0.083 µM. researchgate.net Other kinase profiling studies identified Insulin-like Growth Factor 1 Receptor (IGF1R) as a key target, with a derivative showing 76.84% inhibition at a 10 μM concentration. researchgate.net
Beyond kinases, other receptor targets have been identified. A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were reported as novel antagonists of the human Androgen Receptor (AR). nih.gov These compounds target the activation function 2 (AF2) region of the receptor, with one derivative, T1-12, exhibiting an AR antagonistic activity IC₅₀ of 0.47 μM. nih.gov Additionally, analogues of the quinoline-based compound SGI-1027 were found to be potent inhibitors of DNA methyltransferase (DNMT) enzymes, particularly DNMT1 and DNMT3A. nih.gov
Preclinical Investigations of Antimicrobial Activities
N-phenylbenzamides and related structures have been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria, viruses, and fungi. nih.govnanobioletters.com These preclinical studies highlight the broad-spectrum potential of this chemical scaffold in combating infectious diseases.
Antibacterial Mechanistic Studies
The antibacterial action of this compound derivatives involves various mechanisms. Molecular docking studies suggest that these compounds can bind to and inhibit critical bacterial enzymes. nih.govmdpi.com One such target is Aminoglycoside-2″-phosphotransferase-IIa, an enzyme associated with antibiotic resistance. nih.gov Another identified target is the β-lactamase enzyme of E. coli. mdpi.com Certain N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown a strong binding interaction with the active site of the β-lactamase receptor, suggesting they act as novel β-lactamase inhibitors. mdpi.com
Further studies with metal complexes of related ligands indicate that these compounds can also target bacterial DNA. mdpi.com Spectroscopic analysis and gel electrophoresis have shown that these complexes can bind to bacterial DNA, potentially disrupting DNA replication and leading to bacterial cell death. mdpi.com The antibacterial efficacy has been confirmed in vitro against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values demonstrating their potency. nanobioletters.comfarmaciajournal.com
Antiviral Mechanistic Studies
The antiviral mechanisms of benzamide derivatives have been elucidated for several viruses. Against Hepatitis B Virus (HBV), a class of benzamide derivatives was found to inhibit viral replication by promoting the formation of empty viral capsids. nih.gov These compounds specifically interact with the HBV core protein, binding to the heteroaryldihydropyrimidine (HAP) pocket and disrupting normal nucleocapsid assembly. nih.gov Another anti-HBV mechanism proposed for an N-phenylbenzamide derivative involves increasing the intracellular levels of APOBEC3G (A3G), a host cellular protein known to inhibit HBV replication. nih.gov
In the context of enteroviruses, such as Coxsackievirus A9 (CVA9), N-phenyl benzamides have been shown to act as capsid-binding agents. mdpi.com These molecules bind directly to the virion, possibly in the hydrophobic pocket, which stabilizes the viral capsid. mdpi.com This stabilization prevents the virus from uncoating and releasing its genetic material into the host cell, thereby halting the infection process. mdpi.com For influenza viruses, certain 4-[(quinolin-4-yl)amino]benzamide derivatives are thought to block the PA-PB1 interface of the viral RNA polymerase, interfering with ribonucleoprotein function. mdpi.com
Antifungal Mechanistic Studies
Preclinical research has identified multiple potential mechanisms for the antifungal activity of benzamide derivatives. One prominent mechanism involves the generation of Reactive Oxygen Species (ROS). mdpi.com Studies on 5-aminoimidazole-4-carbohydrazonamide derivatives against Candida species showed that their antifungal effect was reduced by the antioxidant ascorbic acid, and the compounds led to a significant increase in intracellular ROS production. mdpi.com This suggests that the fungicidal activity is mediated by oxidative stress. mdpi.com
Other studies point to the inhibition of specific fungal enzymes. Molecular docking analyses have suggested that N-phenylbenzamides can bind to aspartic proteinases. nih.gov Furthermore, preliminary mechanism studies of 1,2,4-oxadiazole (B8745197) derivatives containing an amide fragment against Sclerotinia sclerotiorum indicated they may function as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. mdpi.com This inhibition disrupts the fungal respiratory chain. These compounds were also observed to cause the collapse and shrinkage of fungal hyphae, indicating direct damage to fungal cell structure. mdpi.com
Antiparasitic Mechanistic Studies
Derivatives of N-phenylbenzamide have been identified as potent antiparasitic agents, particularly against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.govnih.gov The primary mechanism of action for these compounds involves their function as DNA minor groove binders, with a specific affinity for the AT-rich mitochondrial DNA, known as kinetoplast DNA (kDNA), which is a characteristic feature of these parasites. nih.govacs.org
Preclinical research has demonstrated that N-phenylbenzamide derivatives, specifically bis(2-aminoimidazolines), are powerful trypanocides. nih.govcsic.es Their mode of action is centered on the disruption of essential DNA-protein interactions within the parasite's kinetoplast. nih.govcsic.es These compounds have been shown to displace High Mobility Group (HMG)-box-containing proteins from their binding sites on the kDNA. nih.govnih.gov These proteins are crucial for the function and maintenance of the kinetoplast's complex structure. By competitively binding to the minor groove of the kDNA, the N-phenylbenzamide derivatives prevent these essential proteins from accessing their target DNA sequences. nih.govnih.gov This interference leads to the disorganization and eventual disintegration of the kinetoplast, a catastrophic event for the parasite that ultimately results in cell death. nih.gov This targeted action on a structure unique to kinetoplastids provides a basis for the selective toxicity of these compounds against the parasites. nih.gov
Preclinical Investigations of Anticonvulsant Properties
A series of 4-aminobenzamides, including derivatives of this compound, have been evaluated in preclinical mouse models to determine their potential as anticonvulsant agents. nih.gov These investigations typically utilize standardized tests, such as the maximal electroshock (MES) seizure model and the pentylenetetrazole (metrazole)-induced seizure test, to assess efficacy against different seizure types. nih.govnih.gov Neurological deficit is concurrently evaluated using methods like the rotorod assay. nih.gov
In these studies, various N-substituted 4-aminobenzamides demonstrated notable activity against MES-induced seizures. nih.gov The potency and therapeutic window of these compounds are often quantified by determining their median effective dose (ED50) and median toxic dose (TD50), respectively. The ratio of these values (TD50/ED50) yields the Protective Index (PI), a critical measure of a drug's margin of safety.
Research has shown that structural modifications to the N-substituent significantly impact anticonvulsant activity. For instance, the introduction of a second aromatic ring in the N-substituent was found to produce more potent compounds. nih.gov One such derivative, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, exhibited a high level of activity with a favorable Protective Index, comparing well with established antiepileptic drugs like phenobarbital and phenytoin in the same assays. nih.gov
| Compound | Anti-MES ED50 (mg/kg, ip) | TD50 (mg/kg, ip) | Protective Index (PI) |
|---|---|---|---|
| 4-amino-N-amylbenzamide | 42.98 | >300 | >7.0 |
| 4-amino-N-cyclohexylbenzamide | 144.30 | 400.00 | 2.8 |
| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | 18.02 | 170.78 | 9.5 |
Antioxidant Activity and Electrochemical Mechanisms
Amino-substituted benzamides are recognized for their potential antioxidant activity, which is attributed to their ability to scavenge free radicals. researchgate.net Understanding the electrochemical oxidation mechanisms of these compounds is crucial for elucidating their free radical scavenging capabilities. researchgate.net
Studies utilizing cyclic and square-wave voltammetry have investigated the oxidation of this compound derivatives in aqueous buffer solutions. researchgate.net These analyses revealed that the primary amino group on the phenyl ring is the principal electroactive center. This group undergoes a complex, pH-dependent oxidation process that involves the transfer of two electrons and two protons. researchgate.net Depending on the pH of the medium, this reaction can occur in a single step or two distinct steps. researchgate.net
The initial electrochemical oxidation of these amino-substituted benzamides results in the formation of quinonediimine derivatives. researchgate.net These intermediates can then undergo further chemical transformations into other electroactive forms. The antioxidant potential of these compounds is directly related to their oxidation potential; a lower or less positive potential signifies a greater ability to donate electrons and thus a higher radical scavenging activity. researchgate.net The relative antioxidant activity of different substituted benzamides can be ranked based on these electrochemical properties. researchgate.net
| Compound | Relative Antioxidant Activity Rank |
|---|---|
| N-(4-aminophenyl)-3,4,5-trihydroxybenzamide | 1 (Highest) |
| N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide | 2 |
| N-(4-aminophenyl)-2-hydroxybenzamide | 3 |
| N-(4-aminophenyl)-2-methoxybenzamide | 4 (Lowest) |
Structure Activity Relationship Sar Studies and Analog Design
Rational Design Principles for N-(4-aminophenyl)benzamide Analogues
The rational design of analogues based on the this compound scaffold is often initiated from a lead compound with known biological activity. For instance, in the development of DNA methyltransferase (DNMT) inhibitors, the quinoline derivative SGI-1027, which contains the this compound core, served as a foundational model. nih.govresearchgate.net Molecular modeling studies based on the crystal structure of target enzymes, such as Haemophilus haemolyticus cytosine-5 DNA methyltransferase, have been instrumental. researchgate.netnih.gov These studies suggested that specific moieties of the lead compound, like the quinoline and aminopyrimidine groups in SGI-1027, are crucial for interactions with the protein and its substrates. nih.govresearchgate.netnih.gov
This insight has guided the synthesis of new derivatives, focusing on modifications to these key interaction points. A fundamental principle that has emerged is the importance of the size and nature of aromatic or heterocyclic substituents. nih.govresearchgate.net For example, while bicyclic systems like quinoline are well-tolerated, larger tricyclic moieties such as acridine (B1665455) tend to decrease activity. nih.govresearchgate.net This suggests that the spatial dimensions of the binding pocket are a critical consideration in the design process. The optimal configuration often involves a bicyclic substituent on one side of the molecule and a smaller, single-ring moiety on the other. nih.govresearchgate.net
Impact of Substituent Effects on Biological Activity and Selectivity
The biological activity and target selectivity of this compound analogues are profoundly influenced by the nature and position of various substituents. These modifications can alter the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby modulating its interaction with the biological target.
The electronic and steric characteristics of substituents play a pivotal role in the activity of this compound derivatives.
Electronic Effects: Quantitative structure-activity relationship (QSAR) studies on aminophenyl benzamide (B126) derivatives as Histone Deacetylase (HDAC) inhibitors have shown that electron-withdrawing groups can negatively impact inhibitory potency. nih.gov Conversely, the presence of hydrogen bond-donating groups contributes positively to HDAC inhibition. nih.gov This highlights the importance of the electronic landscape of the molecule in forming key interactions within the enzyme's active site.
The specific placement of substituents on the aromatic rings can significantly modulate biological activity. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, for example, showed that moving a pyridine substituent from the 4-position to the 3-position of a phenyl ring resulted in a noticeable improvement in potency, with IC50 values changing from 1.9 µM to 1.1 µM, respectively. acs.org
However, the impact of positional changes is not always pronounced. In a series of benzamide derivatives developed for larvicidal activity, the position of substituents on the aniline (B41778) ring was found to have little effect on efficacy. mdpi.com In other cases, positional changes can indirectly influence activity by affecting the properties of adjacent functional groups. For instance, a substituent in the 3-position of the aromatic ring can exert steric and electronic influences on an adjacent 2-methoxy group, weakening its hydrogen bond with the amide and thereby altering the molecule's lipophilicity. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based strategy for identifying the essential three-dimensional arrangement of chemical features required for biological activity. This approach is particularly valuable when the precise structure of the biological target is unknown. dovepress.com
For this compound derivatives, this technique has been successfully applied to develop potent HDAC inhibitors. nih.gov A five-point pharmacophore model was generated, defining the key features for activity as two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all with specific spatial geometries. nih.gov This model was subsequently used to create a predictive 3D-QSAR model, which correlated well with experimental data. nih.gov Such models serve as a set of guidelines for designing new compounds with potentially superior inhibitory potency by ensuring they possess the optimal arrangement of crucial interaction features. nih.gov The initial design of SGI-1027 analogues was also based on molecular modeling, a form of ligand-based design that uses a known active compound to infer binding requirements. researchgate.netnih.gov
Lead Optimization Approaches in this compound Research
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For scaffolds related to this compound, structure-based design is a key optimization tool.
In the development of TYK2 kinase inhibitors from a 4-aminopyridine benzamide lead, researchers used X-ray crystallography and structure-based design to guide modifications. nih.gov This led to the discovery that incorporating a (1R,2R)-2-fluorocyclopropylamide group and a 2,6-dichloro-4-cyanophenyl moiety significantly improved both potency against TYK2 and selectivity over related kinases like JAK1 and JAK2. nih.gov This iterative process ultimately produced a compound with good cellular potency and excellent oral exposure in mice, which demonstrated efficacy in a pharmacodynamic model. nih.gov
Similarly, hypothesis-driven lead optimization was applied to a series of 4,4 disubstituted piperidine amides acting as γ-secretase inhibitors. nih.gov Although this series initially had suboptimal pharmacokinetic profiles, systematic structural modifications enabled the discovery of inhibitors capable of lowering the production of cerebral Aβ42, a key peptide in Alzheimer's disease pathology, in a mouse model. nih.gov
The table below summarizes the optimization of a lead compound (Compound 3) into a more potent and selective TYK2 inhibitor (Compound 37).
| Compound | Modifications | TYK2 Potency | Selectivity | Oral Exposure |
| Lead Compound 3 | Baseline scaffold | Moderate | Low | - |
| Compound 37 | Addition of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide | Good | Acceptable | Excellent |
This table is an illustrative summary based on the findings from the lead optimization of a 4-aminopyridine benzamide scaffold. nih.gov
Prodrug Strategies for Enhanced Preclinical Performance
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. mdpi.com This strategy is often employed to overcome deficiencies in the parent drug, such as poor solubility, low bioavailability, or instability. mdpi.comnih.gov For amine-containing compounds like this compound, the amino group is a common site for modification. nih.gov
One of the primary challenges for amino drugs is their tendency to be ionized at physiological pH, which can lead to poor penetration of biological membranes. nih.gov Prodrug strategies aim to temporarily mask this amino group to improve absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov
Common prodrug approaches for amines include the formation of carbamates, N-acyl derivatives, or N-oxides. nih.gov For example, two glucuronide prodrugs of the benzamide CI-994, a potent HDAC inhibitor with poor water solubility, were synthesized. mdpi.com These prodrugs, linked via a spacer or directly through a carbamate group, exhibited significantly improved aqueous solubility compared to the parent compound. mdpi.com The release of the active drug typically occurs through enzymatic cleavage (e.g., by esterases) or chemical conditions in the body. mdpi.comnih.gov The dihydropyridine-pyridinium salt system is another site-specific strategy designed to enhance brain penetration of amines by employing an oxidative pathway for drug release. nih.gov
| Prodrug Approach | Linkage | Activation Mechanism | Potential Benefit |
| Carbamate Prodrugs | Carbamate | Enzymatic/Chemical Cleavage | Improved solubility, stability |
| N-Acyl Prodrugs | Amide | Enzymatic (e.g., amidase) | Controlled release |
| N-Oxides | N-Oxide | Metabolic Reduction (hypoxia) | Target-specific activation |
| Dihydropyridine System | Dihydropyridine carrier | Oxidation | Enhanced CNS penetration |
This table summarizes common prodrug strategies applicable to amine-containing compounds. mdpi.comnih.gov
Chromatographic Methods for this compound and Analogues in Research Matrices
Chromatographic techniques are fundamental for the separation and analysis of this compound from reaction mixtures, and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used methods in research settings.
Reverse-phase HPLC (RP-HPLC) is a powerful tool for determining the purity and quantifying this compound. The method's versatility allows for adaptation to various research needs, from in-process control to final product analysis.
Method Parameters: A typical RP-HPLC method for the analysis of aromatic amides like this compound involves a C18 stationary phase. The selection of the mobile phase is critical for achieving optimal separation. A common approach is to use a mixture of an aqueous buffer and an organic modifier in an isocratic or gradient elution mode. For instance, a method developed for the simultaneous determination of N-phenylbenzamide and aniline utilized a mobile phase composed of a 50:50 mixture of acetonitrile and a 10mM sodium acetate buffer (pH 5) researchgate.net. UV detection is commonly employed, with the wavelength set to a maximum absorbance of the analyte, often around 254 nm for aromatic compounds researchgate.net.
The following table outlines a potential set of starting parameters for the HPLC analysis of this compound, based on methods developed for structurally similar compounds.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate the amino group, leading to sharper peaks. |
| Elution | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is useful for separating compounds with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic rings in the molecule provide strong UV absorbance at this wavelength. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
This table presents a hypothetical HPLC method for this compound based on established methods for similar compounds.
Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions that synthesize or modify this compound. Its speed and low cost make it ideal for quickly assessing the consumption of starting materials and the formation of products.
Methodology: For aromatic amines and amides, silica gel 60 F254 plates are commonly used as the stationary phase. The choice of the mobile phase, or eluent, is determined by the polarity of the compounds being separated. A common starting point for developing a TLC solvent system for aromatic amides is a mixture of a non-polar solvent and a more polar solvent, such as hexane and ethyl acetate operachem.com. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.5, allowing for clear separation from starting materials and byproducts. For instance, a 70:30 petroleum ether/acetone mixture has been used for the TLC analysis of an amide product reddit.com. Visualization of the spots on the TLC plate is usually achieved under UV light (254 nm), where the aromatic rings will appear as dark spots against a fluorescent background.
The table below provides examples of solvent systems that can be used as a starting point for the TLC analysis of reactions involving this compound.
| Stationary Phase | Mobile Phase (Eluent System) | Visualization | Application |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) | UV Light (254 nm) | General monitoring of reactions involving aromatic amides. |
| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (e.g., 9.5:0.5 v/v) | UV Light (254 nm) | For more polar analytes or to increase the eluting power. |
| Alumina | Toluene:Diethyl Ether mixtures | UV Light (254 nm) | An alternative stationary phase for the separation of amines. |
This table provides potential TLC systems for monitoring reactions involving this compound based on general practices for aromatic amines and amides.
Spectrophotometric and Electrochemical Methods for Research Quantification
Spectrophotometric and electrochemical techniques offer alternative or complementary methods for the quantification of this compound in research applications, each with its own advantages.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to study the electrochemical properties of this compound and for its quantification. The aromatic amine functionality is electrochemically active and can be oxidized at a suitable electrode surface. Studies on related compounds, such as the electrochemical reduction of nitrophenyl groups to aminophenyl groups, demonstrate the utility of these techniques in probing the redox behavior of such functionalities nih.gov. For instance, the reduction of a surface-grafted 4-nitrophenyl group on a glassy carbon electrode shows a strong irreversible reduction peak corresponding to the formation of a hydroxylamine intermediate, which is further reduced to the amine nih.gov. The oxidation of the aminophenyl group of this compound would be expected to produce a characteristic anodic peak in a cyclic voltammogram. The peak current in DPV can be correlated to the concentration of the analyte, offering a sensitive method for quantification.
Hyphenated Techniques for Complex Mixture Analysis in Research
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing this compound and its analogues. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this purpose, providing both separation and structural information.
In an LC-MS system, the effluent from an HPLC column is introduced into a mass spectrometer. This allows for the determination of the molecular weight of the eluting compounds and, with tandem mass spectrometry (MS/MS), provides fragmentation patterns that can be used for structural elucidation. For example, collision-induced dissociation tandem mass spectrometry has been used to study the fragmentation of protonated N-(3-aminophenyl)benzamide, a structural isomer of the target compound researchgate.net. Such studies are invaluable for identifying unknown impurities or metabolites in research samples. Derivatization with reagents like N-(4-aminophenyl)piperidine has been shown to improve the sensitivity of LC-MS analysis for certain classes of compounds, a strategy that could potentially be adapted for specific research applications involving this compound nsf.gov.
The following table summarizes the application of hyphenated techniques in the analysis of this compound and related compounds.
| Technique | Application | Information Obtained |
| LC-MS | Analysis of complex reaction mixtures, impurity profiling. | Separation of components, molecular weight of each component. |
| LC-MS/MS | Structural elucidation of unknown compounds, metabolite identification. | Fragmentation patterns for structural confirmation. |
This table illustrates the utility of hyphenated techniques for the detailed analysis of research samples containing this compound.
Analytical Method Development for Research Applications
LC-MS in Metabolite Identification (Preclinical Research)
In the realm of preclinical drug development, the comprehensive characterization of a compound's metabolic fate is a critical step in assessing its potential efficacy and safety. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as an indispensable analytical tool for the identification and structural elucidation of metabolites in complex biological matrices. This section focuses on the application of LC-MS methodologies for the qualitative analysis of metabolites of N-(4-aminophenyl)benzamide and structurally related aromatic amides in preclinical research settings, such as in vitro studies using liver microsomes.
While specific preclinical metabolite identification studies on this compound are not extensively available in publicly accessible scientific literature, the general principles and methodologies of LC-MS for metabolite profiling can be described. The following information is based on established practices for the analysis of aromatic amide-containing compounds and serves as a representative framework for how such an investigation would be conducted.
The identification of metabolites of a parent compound like this compound typically involves incubation with a metabolically active system, such as rodent or human liver microsomes, in the presence of necessary cofactors like NADPH. Following incubation, the samples are subjected to protein precipitation and centrifugation to isolate the analytes of interest. The resulting supernatant is then injected into an LC-MS/MS system for analysis.
The primary objective of the LC-MS analysis is to detect and structurally characterize potential metabolites. This is achieved by comparing the full scan mass spectra of samples from the active incubation with those from control incubations (e.g., without NADPH or with heat-inactivated microsomes). Putative metabolites are identified by their unique mass-to-charge ratios (m/z), which differ from the parent compound due to specific metabolic transformations.
Common Metabolic Transformations for Aromatic Amides:
Phase I metabolic reactions for compounds with aromatic and amide functionalities often include:
Hydroxylation: The addition of a hydroxyl group (-OH) to an aromatic ring or an aliphatic carbon, resulting in a mass increase of 16 Da.
N-dealkylation: The removal of an alkyl group from a nitrogen atom.
Oxidation: The formation of N-oxides or other oxidative products.
Phase II metabolic reactions typically involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugations include:
Glucuronidation: Addition of a glucuronic acid moiety, resulting in a mass increase of 176 Da.
Sulfation: Addition of a sulfate group, resulting in a mass increase of 80 Da.
Illustrative LC-MS/MS Data for Metabolite Characterization:
The structural elucidation of detected metabolites is accomplished through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion corresponding to a putative metabolite is isolated and fragmented, and the resulting product ion spectrum provides valuable structural information. The fragmentation pattern of a metabolite is often compared to that of the parent compound to identify the site of metabolic modification.
Table 1: Representative LC-MS Parameters for Metabolite Identification of Aromatic Amides
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B to separate compounds of varying polarity. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive and/or negative ion mode |
| Scan Mode | Full scan MS for metabolite detection and product ion scan (MS/MS) for structural elucidation. |
| Collision Energy | Optimized for each compound to induce characteristic fragmentation. |
Table 2: Hypothetical Metabolite Profile for an Aromatic Amide in Preclinical In Vitro Models
This table illustrates the type of data that would be generated in a metabolite identification study. The specific metabolites and their relative abundances would be unique to the compound under investigation.
| Putative Metabolite | Proposed Biotransformation | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| M1 | Monohydroxylation | Parent + 16 | Fragments indicating hydroxylation on the benzamide (B126) ring. |
| M2 | Monohydroxylation | Parent + 16 | Fragments suggesting hydroxylation on the aminophenyl ring. |
| M3 | Glucuronide Conjugate | Parent + 176 | Loss of the glucuronic acid moiety (-176 Da). |
| M4 | Sulfate Conjugate | Parent + 80 | Loss of the sulfate group (-80 Da). |
It is important to reiterate that the data presented in the tables are representative and intended to illustrate the analytical approach. Detailed research findings on the specific metabolites of this compound would require dedicated preclinical studies. The power of LC-MS in this context lies in its sensitivity and specificity, which allow for the detection of low-level metabolites and the generation of high-resolution mass spectral data for confident structural assignment. nih.gov
Emerging Research Directions and Future Perspectives
N-(4-aminophenyl)benzamide as a Molecular Probe for Biological Systems
The this compound framework serves as a foundational structure in the design of molecular probes to investigate complex biological processes, particularly in the field of epigenetics. Analogues of this compound have been instrumental in the development of inhibitors for enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are crucial regulators of gene expression. nih.govnih.gov
Researchers have designed and synthesized derivatives of this compound to explore structure-activity relationships in the inhibition of these enzymes. For instance, based on the structure of SGI-1027, a known DNMT inhibitor, scientists have created a series of analogues to understand the molecular interactions necessary for potent inhibition. nih.govresearchgate.netnih.gov These studies revealed that the size and nature of substituents on the core scaffold significantly affect inhibitory activity. For example, it was found that while bicyclic substituents like quinoline are well-tolerated, larger tricyclic moieties such as acridine (B1665455) can decrease activity. nih.govnih.gov This systematic modification of the this compound backbone allows researchers to probe the binding pockets of target enzymes, elucidating key features for molecular recognition and informing the design of more selective and potent inhibitors.
Further studies have integrated fluorine atoms into the N-(2-aminophenyl)benzamide scaffold, a close isomer, to enhance metabolic stability and inhibitory selectivity, particularly for HDAC3. nih.gov By observing how these targeted chemical modifications affect biological outcomes, such as the re-expression of silenced genes in cancer cells or the induction of apoptosis, the this compound scaffold acts as a molecular probe, providing valuable insights into the mechanisms of epigenetic regulation and cellular pathways. researchgate.netnih.gov
Applications in Material Science Research: Molecular Diodes and Foldamers
In material science, the N-phenylbenzamide (NPBA) backbone, of which this compound is a key example, has been identified as a highly promising candidate for the development of next-generation molecular electronics and functional materials. rsc.orgacs.org Its synthetic accessibility, inherent stability, and the tunability of its electronic properties through functionalization make it an attractive building block for molecular diodes and foldamers. yale.edu
Foldamers are synthetic oligomers that mimic the structure of biological molecules like peptides and proteins, adopting well-defined, folded conformations. ibmmpeptide.com The benzamide (B126) linkage is a cornerstone in the design of aromatic oligoamide foldamers. Researchers have developed scaffolds based on a N-(4-aminophenyl)terephthalamidic acid backbone, a close relative of this compound where the central amide bond is inverted. rsc.orgscispace.com This design allows for the creation of novel backbones that can be functionalized on multiple faces.
The primary goal of this research is to create structures that can mimic the spatial arrangement of side chains on an α-helix, which are often involved in protein-protein interactions (PPIs). rsc.orgrsc.org By strategically placing functional groups on the aromatic rings of the foldamer backbone, scientists can create synthetic molecules capable of disrupting or modulating these biological interactions. rsc.org The synthesis of these foldamers involves a modular approach, combining different functionalized monomer units to produce a variety of structures with diverse side-chain spacing. rsc.orgscispace.com This synthetic versatility allows for the systematic exploration of how structure dictates conformation and, ultimately, function.
N-phenylbenzamide (NPBA) has been identified through computational screening as a superior framework for creating single-molecule diodes, which are fundamental components for nanoscale electronic circuits. rsc.orgacs.orgnih.gov A molecular diode, or rectifier, allows electrical current to flow preferentially in one direction. sciencedaily.com The this compound structure possesses advantageous properties for this application, including both good electrical conductance and intrinsic rectification behavior. nih.govrsc.org
Research combining computational modeling with experimental measurements, such as the scanning tunneling microscopy break-junction technique, has elucidated key structure-function relationships. rsc.orgyale.edu A critical finding is that the rectification performance of NPBA derivatives can be significantly enhanced through asymmetric functionalization. acs.orgnih.gov Specifically, adding electron-donating groups, such as methoxy groups, to the aniline (B41778) moiety of the molecule enhances both conductance and rectification. rsc.orgyale.edursc.org This enhancement is strongly correlated with the energy level of the molecule's highest occupied molecular orbital (HOMO) relative to the Fermi level of the electrodes. yale.edursc.org These findings provide a clear design principle: modifying the electronic asymmetry of the molecule allows for precise tuning of its rectification properties, paving the way for the rational design of highly efficient molecular electronic components. nih.gov
Table 1: Effect of Substituents on N-Phenylbenzamide Rectification This table is representative of findings in the field and is for illustrative purposes.
| Compound | Substituent on Aniline Moiety | Relative Conductance | Rectification Ratio |
|---|---|---|---|
| N-phenylbenzamide (NPBA) | None | Baseline | Low |
| Methoxy-NPBA | Electron-Donating (OCH₃) | Higher | High |
| Nitro-NPBA | Electron-Withdrawing (NO₂) | Lower | Variable |
Green Synthesis and Sustainable Chemistry Research for Benzamide Derivatives
In line with the principles of sustainable development, significant research efforts are being directed towards greener synthetic routes for benzamide derivatives. rsc.orgjocpr.com Traditional synthesis methods often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, which generate considerable chemical waste. jocpr.comsemanticscholar.org Green chemistry seeks to mitigate this environmental impact by designing more efficient and benign processes. jddhs.com
One successful approach involves conducting reactions under solvent-free conditions. For example, the N-benzoylation of anilines has been achieved with good yields using vinyl benzoate without any solvent, simplifying the isolation of the final benzamide product through crystallization. figshare.com The use of alternative, environmentally friendly solvents like water or deep eutectic solvents (DES) is another key strategy. mdpi.comnih.gov Water has been used as a medium for microwave-assisted and ultrasound-assisted synthesis of related heterocyclic compounds, offering a significant environmental advantage over conventional organic solvents. nih.gov
Catalysis plays a central role in green synthesis. The use of efficient and recyclable catalysts can reduce waste and energy consumption. jddhs.com For the synthesis of benzimidazole derivatives, a related class of compounds, various Lewis acids have been employed as highly effective catalysts in greener transformations. mdpi.com Furthermore, energy-efficient techniques such as microwave irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov These sustainable approaches are crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound and its derivatives is economically viable and environmentally responsible. rsc.org
Advanced Computational Methodologies in the Design and Discovery of this compound Analogues
Advanced computational methods, collectively known as computer-aided drug design (CADD), are indispensable tools for accelerating the discovery and optimization of this compound analogues for both biological and material science applications. taylorandfrancis.com These in silico techniques allow researchers to design and screen vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. taylorandfrancis.com
In the context of molecular electronics, computational screening was instrumental in identifying N-phenylbenzamide as a promising molecular rectifier from a large pool of potential structures. acs.orgnih.gov Quantum mechanical calculations are used to predict the electronic properties of different analogues, such as their conductance and the alignment of their molecular orbitals with the electrodes. rsc.orgacs.org This allows for a systematic, in silico exploration of how different functional groups impact rectification, guiding the design of molecules with enhanced performance. nih.gov
Similarly, in drug discovery, molecular docking and modeling studies are used to predict how this compound derivatives will bind to their biological targets, such as DNMTs or topoisomerases. nih.govnih.gov These models help researchers understand the key interactions—like hydrogen bonds—that determine binding affinity and selectivity. nih.gov By visualizing these interactions, chemists can rationally design new analogues with improved potency and optimized pharmacological profiles. taylorandfrancis.com The increasing sophistication of artificial intelligence and machine learning is further enhancing these predictive models, enabling the rapid screening of enormous chemical spaces to identify novel this compound analogues with desired properties. taylorandfrancis.com
Q & A
Basic: What are the optimized synthetic routes for N-(4-aminophenyl)benzamide, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer:
The synthesis typically involves coupling 4-aminobenzoic acid derivatives with aniline via amidation. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDCl/HOBt or DCC to form the active ester intermediate.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-activation of intermediates).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1) .
- HPLC : Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be systematically resolved?
Methodological Answer:
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) across multiple labs.
- Control experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and verify compound stability under assay conditions .
- Purity validation : Re-characterize batches via HPLC and NMR to rule out degradation/byproducts .
- Target engagement studies : Confirm binding to hypothesized targets (e.g., bacterial enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: What strategies are recommended for refining crystallographic data of this compound using SHELX software?
Methodological Answer:
- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve aromatic/amide moieties.
- SHELXL refinement :
- Validation : Check R-factors (R₁ < 0.05) and geometry (bond angles ± 2° from ideal values) .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological profile of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) :
- Dock into enzyme active sites (e.g., bacterial acetyltransferase) using Lamarckian genetic algorithms.
- Validate poses with MD simulations (AMBER force field) to assess binding stability .
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition .
Basic: How can reaction conditions be optimized to scale up synthesis without compromising purity?
Methodological Answer:
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Flow chemistry : Implement continuous-flow reactors for precise temperature/pH control and faster mixing .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Advanced: What role do substituents (e.g., trifluoromethyl groups) play in modulating the compound’s bioactivity and metabolic stability?
Methodological Answer:
- Trifluoromethyl effects :
- Structure-activity relationship (SAR) : Synthesize analogs with halogens or methoxy groups to compare IC₅₀ values against bacterial targets .
Advanced: How can WinGX and ORTEP-3 be integrated to analyze hydrogen-bonding networks in crystal structures?
Methodological Answer:
- WinGX pipeline :
- ORTEP-3 visualization :
- Mercury software : Quantify H-bond contributions to lattice energy via DFT calculations .
Basic: What in vitro models are suitable for evaluating the metabolic stability of this compound derivatives?
Methodological Answer:
- Liver microsomes : Incubate compounds (1–10 µM) with NADPH cofactor and quantify parent compound remaining via LC-MS/MS .
- Caco-2 permeability assay : Measure apical-to-basal transport to predict oral bioavailability .
- Plasma stability : Incubate in human plasma (37°C, 24 hrs) and monitor degradation by HPLC .
Advanced: How can researchers validate enzyme targets (e.g., bacterial acetyltransferases) hypothesized for this compound?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ using purified enzyme (e.g., E. coli AcsA) and NADH depletion as a readout .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) .
- CRISPR-Cas9 knockouts : Validate target essentiality by comparing MIC values in wild-type vs. knockout bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
